(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Description
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in scientific literature . For instance, the isoxazole derivative4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol
is synthesized and characterized by spectroscopy . Molecular Structure Analysis
The structure of this compound is determined by single crystal X-ray diffraction . The B3LYP method is used to calculate the optimized structure of the molecule by DFT using the6-311+G(2d,p)
basis set . Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound,1-[(3,5-dimethylisoxazol-4-yl) sulfonyl]piperidine
, are reported as follows: Density: 1.3±0.1 g/cm3
, Boiling Point: 403.6±55.0 °C
at 760 mmHg
, Vapour Pressure: 0.0±0.9 mmHg
at 25°C
, Enthalpy of Vaporization: 65.5±3.0 kJ/mol
, Flash Point: 197.9±31.5 °C
, Index of Refraction: 1.534
, Molar Refractivity: 60.1±0.4 cm3
, Polar Surface Area: 72 Å2
, Polarizability: 23.8±0.5 10-24 cm3
, Surface Tension: 47.6±3.0 dyne/cm
, Molar Volume: 193.3±3.0 cm3
.
Scientific Research Applications
Anticancer Properties
The compound’s unique structure suggests potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly breast cancer. Notably, derivatives of this compound have demonstrated inhibitory effects against the protein BRD4, which plays a crucial role in cancer progression . Further investigations are ongoing to understand its mechanism of action and optimize its efficacy.
Enzyme Inhibition
The benzene-1,2-diol moiety may interact with enzymes. Computational studies using density functional theory (DFT) have provided insights into its binding interactions . Investigating its inhibitory effects on specific enzymes (e.g., kinases, proteases) could be fruitful.
Materials Science and Crystal Engineering
The crystallographic studies of this compound using single crystal X-ray diffraction provide valuable structural information . Researchers in materials science and crystal engineering might explore its crystalline forms, polymorphism, and potential applications in solid-state devices.
properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-12-16(13(2)26-19-12)27(24,25)21-9-7-20(8-10-21)17(23)15-11-14-5-3-4-6-22(14)18-15/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBHJQXVSALHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
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